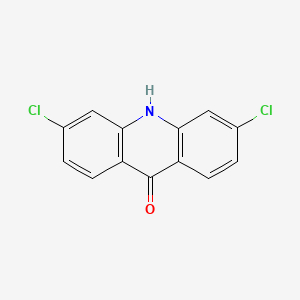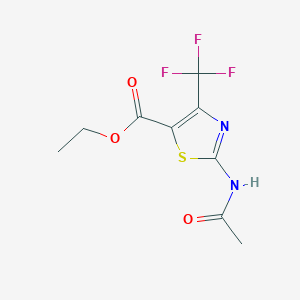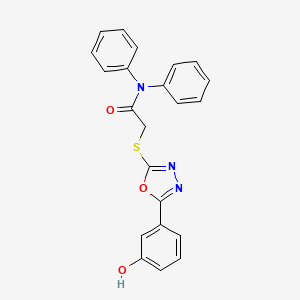
2-((5-(3-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(3-Hidroxi fenil)-1,3,4-oxadiazol-2-il)tio)-N,N-difenilacetamida es un compuesto orgánico complejo que presenta una estructura única que combina un grupo hidroxi fenil, un anillo oxadiazol y una porción de difenilacetamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-((5-(3-Hidroxi fenil)-1,3,4-oxadiazol-2-il)tio)-N,N-difenilacetamida generalmente implica múltiples pasos. Un enfoque común es la ciclización de una hidrazida con un derivado de ácido carboxílico para formar el anillo oxadiazol.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La síntesis probablemente implique pasos similares a los utilizados en entornos de laboratorio, ampliados para volúmenes de producción más grandes. La optimización de las condiciones de reacción, como la temperatura, el solvente y los catalizadores, sería necesaria para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-((5-(3-Hidroxi fenil)-1,3,4-oxadiazol-2-il)tio)-N,N-difenilacetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxi fenil puede oxidarse para formar derivados de quinona.
Reducción: El anillo oxadiazol se puede reducir en condiciones específicas.
Sustitución: El enlace tioéter puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden usar agentes reductores como el hidruro de litio y aluminio.
Sustitución: Los nucleófilos como los tioles y las aminas pueden reaccionar con el enlace tioéter.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxi fenil puede producir derivados de quinona, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el enlace tioéter.
Aplicaciones Científicas De Investigación
Química: Se puede usar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Su estructura única puede permitirle interactuar con objetivos biológicos, convirtiéndolo en un candidato para el desarrollo de fármacos.
Medicina: Los estudios preliminares sugieren que puede tener propiedades farmacológicas, como actividad antiinflamatoria o anticancerígena.
Industria: Se podría utilizar en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 2-((5-(3-Hidroxi fenil)-1,3,4-oxadiazol-2-il)tio)-N,N-difenilacetamida no se comprende completamente. Se cree que interactúa con objetivos moleculares específicos, como enzimas o receptores, a través de sus porciones hidroxi fenil y oxadiazol. Estas interacciones pueden modular las vías biológicas, lo que lleva a los efectos observados.
Comparación Con Compuestos Similares
Compuestos similares
2-((5-(3-Hidroxi fenil)-1,3,4-oxadiazol-2-il)tio)-N,N-difenilacetamida: Este compuesto es único debido a su combinación de grupos funcionales.
Otros derivados de oxadiazol: Compuestos con anillos oxadiazol similares pero con diferentes sustituyentes.
Compuestos unidos a tioéter: Moléculas con enlaces tioéter similares pero con diferentes estructuras centrales.
Singularidad
La singularidad de 2-((5-(3-Hidroxi fenil)-1,3,4-oxadiazol-2-il)tio)-N,N-difenilacetamida radica en su combinación específica de un grupo hidroxi fenil, un anillo oxadiazol y una porción de difenilacetamida. Esta combinación confiere propiedades químicas y biológicas distintas que no se encuentran en otros compuestos similares.
Propiedades
Fórmula molecular |
C22H17N3O3S |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
2-[[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C22H17N3O3S/c26-19-13-7-8-16(14-19)21-23-24-22(28-21)29-15-20(27)25(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,26H,15H2 |
Clave InChI |
JRUSYLLFWSGPTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


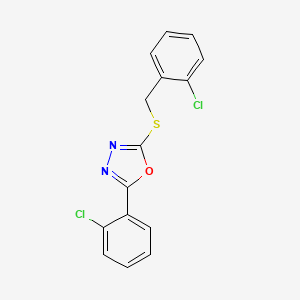
![Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide](/img/structure/B11771408.png)
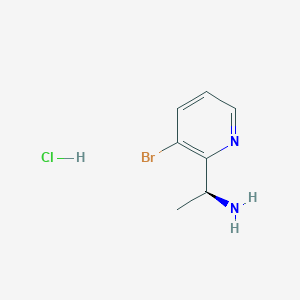
![1-Ethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11771423.png)
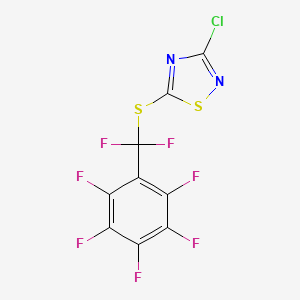
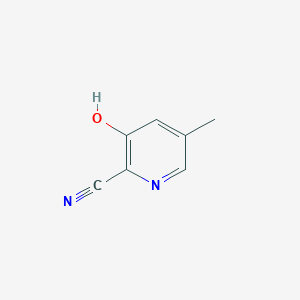



![tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate](/img/structure/B11771462.png)
![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B11771464.png)
![Tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate](/img/structure/B11771465.png)
